5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is an organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a cyclopentyl group
Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The compound’s structure includes an isoxazole core, which is known to have intramolecular charge transfer abilities capable of donating electrons . This suggests that the compound may interact with its targets through electron transfer, influencing the function of the target molecules .
Biochemical Pathways
Compounds containing a thiophene nucleus have shown various activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure includes a thiophene ring, which is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound’s bioavailability may be influenced by these solubility properties.
Result of Action
Compounds containing a thiophene nucleus have shown various activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The compound’s structure includes an isoxazole core, which is known to have charge transfer abilities . This suggests that environmental factors that influence charge transfer, such as pH and temperature, may potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated precursor.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic reaction, where a cyclopentyl halide reacts with a suitable nucleophile.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiophenes and isoxazoles.
Scientific Research Applications
5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxamide are structurally related.
Uniqueness
5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-13(8-17-19-11)14(18)16-10-15(5-2-3-6-15)12-4-7-20-9-12/h4,7-9H,2-3,5-6,10H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZRXUUQFPMST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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